(E)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
The compound “(E)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide” is a structurally complex molecule featuring a benzo[d]thiazole core fused with a piperidine-carboxamide moiety and a thiophene sulfonyl group. The E-configuration of the imine group (C=N) in the benzothiazole ring is critical for its stereoelectronic properties, influencing binding affinity and selectivity .
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S3/c1-4-24-18-16(28-3)8-7-14(2)19(18)30-21(24)22-20(25)15-9-11-23(12-10-15)31(26,27)17-6-5-13-29-17/h5-8,13,15H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMWUTMAJOPQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound belonging to the class of piperidine derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The structural features of this compound suggest potential applications in treating various diseases, particularly due to its unique functional groups and molecular configuration.
Structural Characteristics
The compound features:
- Piperidine ring : Known for diverse biological activities.
- Benzo[d]thiazole moiety : Associated with antimicrobial and anticancer properties.
- Thiophenesulfonyl group : May enhance solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections detail the specific biological activities observed in studies involving this compound.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related benzo[d]thiazole derivatives demonstrated that these compounds exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL, suggesting strong efficacy compared to standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | E. cloacae | 0.004 | 0.008 |
| Compound 11 | S. aureus | 0.008 | 0.015 |
| Compound 12 | E. coli | 0.011 | 0.020 |
| Compound 17 | B. cereus | 0.008 | 0.030 |
Antifungal Activity
In addition to antibacterial effects, compounds within this class have also shown antifungal activity, with MIC values ranging from 0.004 mg/mL to 0.06 mg/mL against various fungal strains such as T. viride and A. fumigatus. The structure-activity relationship indicates that modifications on the thiazole ring significantly influence antifungal potency .
Anticancer Potential
The anticancer activity of benzo[d]thiazole derivatives has been documented in several studies, highlighting their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanisms of action for this compound require further investigation but may involve interaction with DNA or inhibition of key enzymes involved in cancer metabolism.
Case Studies
- Antibacterial Efficacy : A comparative study highlighted that derivatives similar to this compound exhibited enhanced antibacterial properties against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Activity : Research has indicated that certain benzo[d]thiazole derivatives can induce apoptosis in human cancer cell lines through the activation of caspase pathways, suggesting a potential therapeutic role for compounds like this compound in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s uniqueness, it is compared to structurally or functionally analogous molecules, such as N-substituted 2-(4-pyridinyl)thiazole carboxamides and related benzothiazole derivatives.
Structural and Functional Comparisons
Research Findings
Synthetic Accessibility : The target compound requires advanced coupling reagents (e.g., HATU) and precise sulfonylation steps, unlike simpler benzothiazole derivatives synthesized via direct alkylation .
Steric Considerations : The 3-ethyl and 7-methyl groups on the benzothiazole ring may reduce metabolic instability relative to unsubstituted analogs, a common issue in early-stage drug candidates.
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
